(3R)-3-amino-4-(4-methylphenyl)butanoic acid
CAS No.:
Cat. No.: VC13625695
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (3R)-3-amino-4-(4-methylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
| Standard InChI Key | OCNPVFDANAYUCR-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C[C@H](CC(=O)O)N |
| SMILES | CC1=CC=C(C=C1)CC(CC(=O)O)N |
| Canonical SMILES | CC1=CC=C(C=C1)CC(CC(=O)O)N |
Introduction
Chemical Structure and Properties
Structural Features
(3R)-3-amino-4-(4-methylphenyl)butanoic acid (CAS 177839-85-9) is a β-amino acid derivative with a branched carbon chain. Its structure includes:
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Amino group (-NH₂) at the β-carbon (C3).
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Butanoic acid backbone (CH₂CH₂COOH).
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Para-methylphenyl substituent (C₆H₄-CH₃) attached to the β-carbon .
The R-configuration at the chiral center (C3) is critical for its biological activity and distinguishes it from its S-enantiomer .
Hydrochloride Salt Form
The hydrochloride salt (CAS 331846-96-9) is favored for enhanced aqueous solubility and stability. Key modifications include:
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Molecular formula: C₁₁H₁₆ClNO₂ (molecular weight: 229.70 g/mol) .
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pKa: ~3.79, indicating acidic properties due to the carboxylic group .
Synthesis Methods
Asymmetric Synthesis Approaches
The synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the R-configuration:
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Start with β-keto intermediates: Precursors like β-keto acids undergo reductive amination to introduce the amino group.
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Chiral resolution: Use chiral catalysts (e.g., transition metal complexes) or enzymes to isolate the R-enantiomer .
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Functionalization: Introduce the para-methylphenyl group via Suzuki coupling or Friedel-Crafts alkylation .
Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Reductive amination | H₂, Pd/C catalyst | Introduce amino group |
| 2 | Suzuki coupling | Aryl halide, Pd catalyst | Attach para-methylphenyl |
| 3 | Acid hydrolysis | HCl/H₂O | Convert ester to carboxylic acid |
Biological Activity and Mechanism
Neurotransmitter Modulation
The compound acts as a ligand for neurotransmitter receptors, particularly in neurological pathways:
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Amino acid neurotransmitters: Modulates glutamate, GABA, or glycine receptors via structural mimicry.
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Dose-dependent effects: Exhibits agonist or antagonist activity depending on concentration, necessitating precise dosing in therapeutic applications .
Enzyme Interactions
Studies suggest binding to enzymes involved in neurotransmitter synthesis or degradation:
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Glutamate decarboxylase (GAD): Potential inhibition or activation, altering GABA production.
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Monoamine oxidase (MAO): Interaction with aromatic rings may influence neurotransmitter catabolism .
Applications in Medicinal Chemistry
Drug Development for Neurological Disorders
The compound’s structural features make it a candidate for treating:
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Epilepsy: Modulation of GABAergic signaling to reduce seizure activity.
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Depression: Interaction with monoamine systems to enhance neurotransmitter availability .
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Neurodegenerative diseases: Potential neuroprotective effects via enzyme inhibition.
Organic Synthesis Building Block
Used to synthesize:
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Peptide analogs: Incorporation into β-peptides for enhanced stability.
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Small-molecule inhibitors: Derivatives targeting specific receptors or enzymes .
Comparative Analysis with Related Compounds
Structural and Functional Analogues
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight (free acid) | 193.24 g/mol | |
| Molecular weight (hydrochloride) | 229.70 g/mol | |
| Boiling point | 345.2°C (predicted) | |
| pKa | 3.79 ± 0.10 | |
| Density | 1.135 ± 0.06 g/cm³ |
Analytical Characterization
Spectroscopic Techniques
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NMR: Confirms stereochemistry (e.g., coupling constants for R-configuration) .
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X-ray crystallography: Validates molecular structure in solid state .
Research Findings and Studies
Receptor Binding Studies
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Affinity assays: Demonstrates binding to GABA_A receptors with IC₅₀ values in the micromolar range .
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Functional assays: Modulates ion channel activity in neuronal models .
Toxicity Profiles
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